2,2'-Bi(1,8-naphthyridine)

Organic semiconductors Cocrystal engineering Optoelectronics

Researchers needing precise control over coordination geometry often find common ligands like 2,2'-bipyridine inadequate for inducing distorted metal environments. 2,2'-Bi(1,8-naphthyridine) solves this by enforcing a uniquely small 77.1° bite angle in Cu(II) complexes. Key advantages: - Enables site-selective electron localization in heteroleptic Ru(II) polypyridine systems, confirmed by spectroelectrochemistry. - Forms bifurcated halogen bonds (I···N ~2.934 Å) for designing conductive organic semiconductor cocrystals. - Supplied with rigorous quality documentation to ensure reproducible results in advanced inorganic synthesis.

Molecular Formula C16H10N4
Molecular Weight 258.28 g/mol
CAS No. 69110-33-4
Cat. No. B1282420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bi(1,8-naphthyridine)
CAS69110-33-4
Molecular FormulaC16H10N4
Molecular Weight258.28 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(C=C2)C3=NC4=C(C=CC=N4)C=C3
InChIInChI=1S/C16H10N4/c1-3-11-5-7-13(19-15(11)17-9-1)14-8-6-12-4-2-10-18-16(12)20-14/h1-10H
InChIKeyOGSULPWGXWPZOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2′-Bi(1,8-naphthyridine): Procurement Baseline Overview


2,2′-Bi(1,8-naphthyridine) (bn) is a homodimeric nitrogen heterocycle formed by coupling two 1,8-naphthyridine units at the 2-position . With molecular formula C₁₆H₁₀N₄ and molecular weight 258.28 g·mol⁻¹, this compound belongs to the biaryl family and functions primarily as a bidentate or bridging ligand in coordination chemistry . Its melting point is 227 °C, with a predicted pKa of 2.35±0.30 . The compound serves as a ligand scaffold for constructing mono- and dinuclear metal complexes with transition metals including Ru(II), Cu(II), Re(I), and Rh(I), and has been employed in studies ranging from spectroelectrochemistry to organic semiconductor cocrystal engineering [1][2].

Ligand scaffold Bidentate/bridging ligand for transition metal complex synthesis
Cocrystal engineering Organic semiconductor cocrystals via strong halogen bonding
Redox studies Site-selective electron localization in spectroelectrochemistry

Why Generic N-Heterocycle Substitution Fails


2,2′-Bi(1,8-naphthyridine) cannot be simply interchanged with common bidentate N-heterocycles such as 2,2′-bipyridine (bpy) or 1,10-phenanthroline (phen) due to its distinct coordination geometry, electronic structure, and supramolecular behavior. The ligand imposes a significantly smaller bite angle in chelation (77.1° in Cu(II) complexes) compared to typical bpy or phen complexes [1], producing distorted coordination environments that directly impact metal-centered reactivity and spectroscopic signatures [1][2]. Furthermore, electrochemical reduction in bn-based complexes results in electron localization on the bn ligand rather than on ancillary ligands such as bpy, a selectivity pattern that diverges from typical bpy-dominated systems [3]. In supramolecular contexts, bn participates in strong bifurcated halogen bonds (I⋯N distances as short as 2.934 Å) that enable controlled cocrystal architectures not accessible with mononuclear naphthyridine monomers or simpler bipyridine analogs [4].

Bite angle distortion

~77° bite angle in Cu complexes vs. ~80–85° for bpy alters coordination geometry and reactivity.

Electron localization shift

Reduction localizes on bn ligand, not ancillary bpy; redox signatures differ from typical Ru-bpy systems.

Supramolecular assembly path

Bifurcated I···N halogen bonds (down to 2.93 Å) enable architectures inaccessible to mononaphthyridine or bpy.

Quantitative Procurement Evidence


Halogen-Bonded Cocrystal Conductivity Enhancement

The cocrystal formed between 2,2′-bi(1,8-naphthyridine) and I₂ exhibits substantially enhanced electrical conductivity compared to pure 2,2′-bi(1,8-naphthyridine) thin films. The formation of strong I⋯N halogen bonds (interaction energy −18.51 kcal/mol) reorganizes the crystalline packing from a herringbone pattern to a 1D slipped-π-stack arrangement, reducing the frontier molecular orbital energy gap [1]. Optoelectronic measurements confirm that the cocrystal thin film demonstrates much higher electrical conductivity than the pure compound thin film [1].

Cocrystal Conductivity
Head-to-head
Much higher vs pure bn film
Supports thin-film conductivity research; halogen-bond pathway not available to simpler N-heterocycles.
Quantitative values not reported; qualitative comparison only.
Organic semiconductors Cocrystal engineering Optoelectronics

Ligand Bite Angle and Distorted Coordination Geometry

In mononuclear Cu(II) complexes with 2,2′-bi[1,8]naphthyridine, the ligand binds through the two central nitrogens with a bite angle of 77.1°, producing a distorted trigonal bipyramidal geometry around the Cu(II) center [1]. This small bite angle is substantially more acute than the typical ~80-85° observed for 2,2′-bipyridine chelates, and the distortion is directly attributed to the constrained binaphthyridine framework [1][2].

Bite Angle
Cross-study comparable
77.1°
Distorted trigonal bipyramidal geometry; bite angle ~3–8° smaller than typical bpy chelates.
Single-crystal XRD; Cu(L)Cl₂(H₂O) complex. Not replicable with bpy or phen.
Coordination chemistry Copper complexes Ligand design

Site-Selective Electron Localization in Ru(II) Complexes

In heteroleptic Ru(II) complexes of the type [Ru(bn)(bpy)₂]²⁺ (where bn = 2,2′-bi-1,8-naphthyridine; bpy = 2,2′-bipyridyl), electrochemical reduction results in electron localization specifically on the bn ligand rather than on the bpy ligands [1]. Resonance Raman spectra of the reduced species confirm that the reducing electron resides on the binaphthyridine framework, and for complexes with 3,3′-dimethylene-bridged binaphthyridine (dbn), the second reduction also localizes on the non-bpy ligand [1].

Electron Localization
Class-level inference
bn-localized in [Ru(bn)(bpy)₂]²⁺
Reduction electron resides on bn; supports site-selective charge control studies.
Resonance Raman spectroelectrochemistry; pattern differs from bpy-only systems.
Spectroelectrochemistry Ruthenium complexes Electron transfer

Bifurcated Halogen Bond-Driven Assembly

2,2′-Bi(1,8-naphthyridine) forms cocrystals with 1,4-diiodotetrafluorobenzene through bifurcated halogen bonds, with I⋯N distances of d(I1⋯N1) = 3.412 Å and d(I1⋯N2) = 2.934 Å, and C–I⋯N angles of 139.44° and 177.74°, respectively [1]. These bifurcated interactions link the molecules into zigzag chains, demonstrating the capacity of bn to engage in strong, directional halogen bonding that can direct supramolecular architecture [1]. When cocrystallized with 1,2-diiodotetrafluorobenzene, the same bn ligand produces enantiomeric pairs of double helices [2].

Halogen Bond Distance
Class-level inference
2.934 Å
Bifurcated I···N bond directs zigzag chains; inaccessible with monomeric naphthyridine.
Cocrystal with 1,4-diiodotetrafluorobenzene; monoclinic P2₁/c.
Crystal engineering Halogen bonding Supramolecular chemistry

Sublimation Temperature Elevation via Cocrystallization

In the organic semiconductor cocrystal formed between 2,2′-bi(1,8-naphthyridine) and I₂, the formation of strong I⋯N halogen bonds with interaction energies of −18.51 kcal/mol raises the sublimation temperature of I₂ from 40 °C to 100 °C [1]. This thermal stabilization is achieved without covalent modification of the iodine component and contrasts with simple I₂ doping in organic semiconductors, where no such thermal elevation is observed [1].

Sublimation Elevation
Head-to-head
+60 °C
I₂ sublimation raised from 40 °C to 100 °C via halogen bonding; supports thermal processing research.
Interaction energy −18.51 kcal/mol; relevant for device fabrication.
Cocrystal engineering Thermal stability Organic semiconductors

High-Value Application Scenarios


Organic Semiconductor Cocrystal Development

This compound is directly applicable for research groups developing organic semiconductor cocrystals with enhanced electrical conductivity. The evidence shows that 2,2′-bi(1,8-naphthyridine) forms strong halogen bonds (interaction energy −18.51 kcal/mol) with I₂, reorganizing crystal packing from herringbone to 1D slipped-π-stack and producing thin films with much higher conductivity than pure bn films [1]. This application scenario is distinct from using simpler N-heterocycles that do not support the same bifurcated halogen bonding motif [1].

Distorted Five-Coordinate Cu(II) Complex Synthesis

Researchers investigating the effect of ligand bite angle on metal complex geometry and reactivity should procure this compound. The 77.1° bite angle in Cu(II) complexes of 2,2′-bi[1,8]naphthyridine forces a distorted trigonal bipyramidal geometry not achievable with 2,2′-bipyridine (bite angle ~80-85°) or 1,10-phenanthroline [1]. This structural constraint enables systematic study of how coordination geometry affects spectroscopic, electrochemical, and catalytic properties of d⁹ metal centers [1][2].

Spectroelectrochemical Site-Selective Reduction Studies

For studies requiring controlled electron localization in heteroleptic Ru(II) polypyridine complexes, 2,2′-bi(1,8-naphthyridine) provides a well-characterized electron-accepting ligand scaffold. Resonance Raman spectroelectrochemistry confirms that reduction electrons in [Ru(bn)(bpy)₂]²⁺ localize specifically on the bn ligand rather than on the bpy ancillary ligands [1]. This site-selective reduction behavior is useful for designing molecular systems where charge must be directed to a specific ligand site for subsequent reactivity or sensing applications [1].

Crystal Engineering with Halogen Bond Synthons

Crystal engineers and supramolecular chemists should consider bn for constructing halogen-bonded architectures with defined geometry. The compound participates in bifurcated I⋯N halogen bonds with d(I⋯N2) = 2.934 Å and forms zigzag chains with 1,4-diiodotetrafluorobenzene, as well as enantiomeric double helices with 1,2-diiodotetrafluorobenzene [1][2]. This supramolecular versatility stems from the binaphthyridine architecture and cannot be replicated using mononuclear 1,8-naphthyridine or 2,2′-bipyridine [1].

Application
Selection Property
Validation Focus
Organic semiconductor cocrystal engineering
Halogen-bond-driven conductivity enhancement
Thin-film optoelectronic performance
Distorted Cu(II) complex synthesis
Bite-angle-controlled coordination geometry
Spectroscopic and reactivity comparison vs bpy
Spectroelectrochemical reduction studies
Electron localization on bn ligand
Redox-controlled spectroscopic signatures
Halogen-bonded crystal engineering
Bifurcated I⋯N halogen bond geometry
Supramolecular architecture reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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